molecular formula C13H20N4O2S B2791151 4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286726-73-5

4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2791151
CAS No.: 1286726-73-5
M. Wt: 296.39
InChI Key: QQNHMWNRRPTESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a synthetic thiazole-derivative small molecule designed for research applications in oncology and drug discovery. This compound features a multi-substituted 1,2-thiazole core functionalized with cyclopentyl and isopropyl groups, a structural motif observed in potent pharmacological agents. The thiazole heterocycle is a recognized pharmacophore in anticancer agent development, with documented derivatives functioning as inhibitors of tubulin polymerization, a mechanism critical for arresting cell division . The strategic incorporation of hydrophobic bulky side chains, such as the cyclopentyl and isopropyl moieties on the dicarboxamide framework, is intended to enhance the molecule's ability to penetrate cell membranes and interact with hydrophobic binding pockets on target proteins . This molecular design aligns with the strategy of molecular hybridization, which aims to combine distinct pharmacophoric features into a single entity to potentially yield enhanced pharmacological activity or overcome drug resistance pathways . Provided For Research Use Only, this compound serves as a key intermediate or tool compound for researchers investigating the structure-activity relationships of heterocyclic small molecules and developing novel therapeutic candidates.

Properties

IUPAC Name

4-amino-5-N-cyclopentyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-7(2)15-12(18)10-9(14)11(20-17-10)13(19)16-8-5-3-4-6-8/h7-8H,3-6,14H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNHMWNRRPTESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves the reaction of cyclopentylamine and isopropylamine with isothiazole-3,5-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives are widely recognized for their anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms:

  • Cell Growth Inhibition : Research indicates that thiazole compounds can effectively inhibit the growth of various cancer cell lines. For instance, derivatives have shown promising results against human glioblastoma and melanoma cells, with some exhibiting IC50 values significantly lower than standard treatments like cisplatin .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of thiazoles to induce apoptosis and inhibit cell cycle progression. For example, studies have demonstrated that certain thiazole derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Case Studies : In one study, a series of thiazole derivatives were synthesized and tested against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The most active compound exhibited an IC50 of 5.71 μM, outperforming traditional chemotherapeutics .

Neuropharmacological Applications

The compound also shows promise in neuropharmacology:

  • Anticonvulsant Properties : Thiazole derivatives have been evaluated for their anticonvulsant effects in animal models. For instance, compounds derived from thiazoles have demonstrated efficacy in picrotoxin-induced seizure models, indicating their potential use in treating epilepsy .
  • Mechanism Insights : The anticonvulsant activity is thought to be linked to modulation of neurotransmitter systems and ion channels involved in neuronal excitability. This makes thiazoles a target for further research into new antiepileptic drugs .

Protein Kinase Inhibition

Another significant application of 4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is its role as a protein kinase inhibitor:

  • Targeting Kinase Activity : Thiazole compounds have been identified as effective inhibitors of various protein kinases involved in cellular signaling pathways that regulate proliferation and survival of cancer cells. This includes CDK2 and CDK4, which are critical for cell cycle progression .
  • Therapeutic Implications : By inhibiting these kinases, thiazole derivatives can potentially halt tumor growth and overcome resistance to existing therapies. This positions them as valuable candidates in the development of targeted cancer therapies .

Data Summary Table

Application AreaKey FindingsReference
Anticancer ActivityIC50 values as low as 5.71 μM against MCF-7 cells
NeuropharmacologyEfficacy in picrotoxin-induced seizure models
Protein Kinase InhibitionEffective against CDK2 and CDK4

Mechanism of Action

The mechanism of action of 4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Parameter Target Compound Tetrahydropyridine Analog ()
Core Structure 1,2-Thiazole (aromatic) 3,4-Dihydropyridine (partially saturated)
N5 Substituent Cyclopentyl Isobutyl
N3 Substituent Isopropyl m-Tolyl
Key Synthetic Method Hypothesized: Hantzsch thiazole synthesis Tandem alkylation/cyclization
Computational Binding Score* Predicted: -9.2 kcal/mol (AutoDock Vina) Reported: -8.5 kcal/mol (similar kinase)

*Hypothetical values based on analogous docking studies.

Biological Activity

The compound 4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a member of the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including anticonvulsant, antitumor, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C12H16N4O2S
  • Molecular Weight : 284.35 g/mol

The thiazole ring is a key component that contributes to the biological activity of this compound. The presence of functional groups such as amino and carboxamide enhances its interaction with biological targets.

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to the one have shown significant efficacy in picrotoxin-induced seizure models. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole ring can enhance anticonvulsant activity.

Table 1: Anticonvulsant Activity Comparison

Compound NameED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound 118.4170.29.2
Compound 215.0160.010.7

Note: Data adapted from various studies on thiazole derivatives .

2. Antitumor Activity

The compound has also been evaluated for its antitumor potential against various cancer cell lines. Thiazole derivatives exhibit cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Antitumor Activity Against Cell Lines

Compound NameCell LineIC50 (µg/mL)
Compound AA549 (Lung)1.61
Compound BJurkat (Leukemia)1.98

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50% .

3. Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy
A study conducted on various thiazole compounds showed that those with electron-donating groups exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.

The biological activity of This compound is thought to involve interactions with specific biomolecular targets:

  • Protein Kinases : Inhibition of key kinases involved in cancer cell proliferation.
  • GABA Receptors : Modulation of neurotransmitter receptors leading to anticonvulsant effects.
  • Cell Membrane Disruption : Compromising microbial cell integrity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via tandem reactions involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. Key parameters include solvent choice (e.g., ethanol for solubility), temperature (reflux at ~80°C), and catalytic acid (e.g., glacial acetic acid). For example, a reflux time of 4–6 hours with stoichiometric control of substituted aldehydes improves regioselectivity . Yield optimization may require Design of Experiments (DoE) to balance variables like molar ratios and reaction time .
Parameter Optimal Range Impact on Yield
SolventAbsolute ethanolEnhances intermediate solubility
Temperature80–85°C (reflux)Accelerates cyclization
Catalytic Acid5 drops glacial acetic acidFacilitates imine formation

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • Methodological Answer : X-ray diffraction (XRD) is critical for resolving stereochemistry, particularly for the cyclopentyl and isopropyl substituents. NMR (¹H, ¹³C) confirms proton environments and carboxamide connectivity, while IR spectroscopy validates the thiazole ring’s C=S/C=N stretches. For example, XRD analysis of analogous compounds revealed a dihedral angle of 15.7° between the thiazole and carboxamide groups, influencing conformational stability . Mass spectrometry (HRMS) ensures molecular weight accuracy within ±0.001 Da .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reactivity and guide experimental design for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and regioselectivity in alkylation or sulfonation reactions. For instance, frontier molecular orbital (FMO) analysis predicts electrophilic attack sites on the thiazole ring. Coupling computational results with high-throughput screening narrows experimental conditions by 60–70%, reducing trial-and-error approaches . Reaction path sampling can also identify byproducts, such as sulfoxide formation during oxidation .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or protein-ligand dynamics unaccounted for in simulations. Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine binding affinity predictions. Validate with isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). For example, a 20% deviation in IC50 values may stem from protonation state changes in physiological pH, requiring pH-adjusted docking studies .

Q. How do steric and electronic effects of the cyclopentyl and isopropyl groups influence the compound’s pharmacokinetics?

  • Methodological Answer : The cyclopentyl group enhances metabolic stability by reducing CYP450 oxidation, while the isopropyl moiety increases lipophilicity (logP +0.5). Assess via:

  • HPLC-MS for metabolic profiling in liver microsomes.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion rates.
  • Substituent truncation studies (e.g., replacing cyclopentyl with cyclohexyl) to isolate steric effects .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : Employ a factorial design varying substituents at N5 and N3 positions. Test variables:

  • Hydrophobicity : Replace cyclopentyl with adamantyl.
  • Electron-withdrawing groups : Introduce nitro or trifluoromethyl.
  • Bioisosteres : Swap thiazole with oxazole.
    Analyze using multivariate regression to correlate structural features with bioactivity (e.g., IC50, Ki). For example, a 3D-QSAR model with >0.85 cross-validated r2r^2 can prioritize synthetic targets .

Methodological Considerations

Q. How to address low reproducibility in synthetic batches due to trace metal contaminants?

  • Methodological Answer : Implement chelation-assisted purification (e.g., EDTA washing) and inductively coupled plasma mass spectrometry (ICP-MS) to detect metal ions (e.g., Fe³⁺, Cu²⁺) at ppb levels. Use Schlenk-line techniques for oxygen-sensitive intermediates .

Q. What statistical approaches mitigate overfitting in SAR models derived from limited datasets?

  • Methodological Answer : Apply Lasso regression or Bayesian regularization to penalize redundant descriptors. Cross-validate with leave-one-out (LOO) or bootstrapping. For datasets with <50 compounds, use partial least squares (PLS) to reduce dimensionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.